15,16-Epoxyandrostan-17-one
Description
Properties
CAS No. |
737-18-8 |
|---|---|
Molecular Formula |
C19H28O2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(1R,2S,3R,5R,7S,10S,11S,16R)-7,11-dimethyl-4-oxapentacyclo[8.8.0.02,7.03,5.011,16]octadecan-6-one |
InChI |
InChI=1S/C19H28O2/c1-18-9-4-3-5-11(18)6-7-12-13(18)8-10-19(2)14(12)15-16(21-15)17(19)20/h11-16H,3-10H2,1-2H3/t11-,12-,13+,14-,15-,16-,18+,19+/m1/s1 |
InChI Key |
JORKPPZTZOSXIM-HKGPFAJASA-N |
SMILES |
CC12CCCCC1CCC3C2CCC4(C3C5C(C4=O)O5)C |
Isomeric SMILES |
C[C@]12CCCC[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3[C@@H]5[C@H](C4=O)O5)C |
Canonical SMILES |
CC12CCCCC1CCC3C2CCC4(C3C5C(C4=O)O5)C |
Synonyms |
15 beta,16 beta-epoxy-5 alpha-androstan-17-one 15,16-epoxyandrostan-17-one |
Origin of Product |
United States |
Scientific Research Applications
Aromatase Inhibition
One of the primary applications of 15,16-Epoxyandrostan-17-one is its role as an aromatase inhibitor. Aromatase inhibitors are crucial in treating hormone-dependent cancers such as breast cancer. Research has shown that various derivatives of this compound exhibit potent aromatase inhibitory activity. For instance, studies indicate that certain synthesized derivatives of 15,16-Epoxyandrostan-17-one demonstrated higher inhibitory activity compared to established aromatase inhibitors like Formestane .
Table 1: Aromatase Inhibitory Activity of 15,16-Epoxyandrostan-17-one Derivatives
| Compound | Inhibitory Activity (%) |
|---|---|
| 4-Chloro-3β-hydroxy-4-androsten-17-one oxime | 93.8 ± 1.1 |
| 1α,2α-Epoxy-3β-hydroxy-4,6-androstadien-17-one oxime | 84.6 ± 2.8 |
| DHEA-17-oxime | 82.3 ± 3.5 |
Anticancer Properties
The compound has also been investigated for its anticancer properties beyond aromatase inhibition. Novel steroidal derivatives synthesized from DHEA and androsterone have shown promising cytotoxic effects against various cancer cell lines such as gastric cancer (SGC-7901), lung cancer (A549), and hepatocellular carcinoma (HepG2) . The structure-activity relationship studies suggest that modifications in the hydroxyl groups significantly affect the anticancer efficacy of these compounds.
Case Study: Hormonal Regulation in Cancer Therapy
In a notable study examining the effects of steroidal compounds on hormone-sensitive tumors, researchers utilized 15,16-Epoxyandrostan-17-one to assess its impact on tumor growth suppression in estrogen-dependent breast cancer models. The findings indicated that the compound not only inhibited tumor growth but also reduced estrogen levels in treated subjects, highlighting its dual role as both an inhibitor and a regulator of hormonal pathways .
Case Study: Chemoresistance Overcoming
Another significant application involves addressing chemoresistance in colorectal cancer treatments. A derivative similar to 15,16-Epoxyandrostan-17-one was tested alongside standard chemotherapy agents like 5-fluorouracil (5-FU). The results demonstrated that this compound could enhance the efficacy of chemotherapy by reducing cancer stem cell populations and inhibiting tumor-associated macrophages (TAMs), which are known to contribute to chemoresistance .
Comparison with Similar Compounds
Structural Variations in Epoxide Positioning
The position of the epoxide group on the androstane backbone significantly influences chemical and biological properties:
In contrast, the C15-C16 epoxide in 15,16-Epoxyandrostan-17-one may influence D-ring stability or interactions with 17β-hydroxysteroid dehydrogenases .
Stereochemical Considerations
Epoxide stereochemistry (α vs. β) impacts molecular conformation and biological activity:
- 15,16-Epoxyandrostan-17-one : Stereochemistry at C15-C16 (unreported in evidence) could dictate strain in the D-ring, affecting reactivity or metabolic degradation.
Functional Group Comparisons
Epoxide vs. Hydroxyl/Ketone Groups
Preparation Methods
Epoxidation via Peracid-Mediated Reactions
Epoxidation of Δ15,16-androstane precursors represents the most direct route to 15,16-epoxyandrostan-17-one. Magnesium monoperoxyphthalate (MMPP) in dichloromethane (CHCl) is widely employed for stereoselective epoxide formation. For example, substrates such as 16E-arylidene-androstan-17-one derivatives undergo epoxidation at room temperature over 24 hours, yielding 15,16-epoxy products with minimal byproducts. The reaction mechanism involves electrophilic oxygen transfer from MMPP to the electron-deficient double bond, favoring β-epoxide configuration due to steric hindrance from the steroid backbone.
Table 1: Epoxidation Conditions and Yields
| Substrate | Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 16E-Benzylidene-androstan | MMPP | CHCl | 24 | 89 |
| Δ15,16-Androstene | mCPBA | CHCl | 12 | 78 |
Meta-chloroperbenzoic acid (mCPBA) serves as an alternative oxidant, though it requires anhydrous conditions to prevent acid-catalyzed ring-opening.
Synthesis via 16E-Arylidene Intermediates
Aldol Condensation with Aromatic Aldehydes
16E-Arylidene-androstan-17-one intermediates are synthesized via base-catalyzed aldol condensation between dehydroepiandrosterone (DHEA) and aryl aldehydes. In a representative procedure, DHEA (1.5 mmol) reacts with benzaldehyde (1.8 mmol) in ethanolic KOH (50% w/w) at room temperature, precipitating the 16E-benzylidene derivative within 4–24 hours. The stereoelectronic effects of substituents on the aldehyde dictate reaction kinetics, with electron-withdrawing groups accelerating conjugation.
Epoxidation of 16E-Arylidene Derivatives
The resultant 16E-arylidene compounds are treated with MMPP in CHCl/HO to install the 15,16-epoxide moiety. Post-reaction purification via recrystallization from methanol ensures >95% purity, as confirmed by melting point analysis and H-NMR.
Industrial-Scale Processes and Modifications
Catalytic Hydrogenation and Epoxide Formation
Industrial routes to steroidal epoxides often begin with catalytic hydrogenation of Δ4-androstene-3,17-dione to 5α/β-androstane diastereomers. Palladium on charcoal (Pd/C) in ethanol/KOH selectively reduces the double bond, yielding 5α-androstane-3,17-dione as the major product. Subsequent enol acetate formation using isopropenyl acetate and HSO generates a reactive intermediate for epoxidation with perbenzoic acid.
Challenges in Solvent Selection
Early industrial methods relied on tetrachloromethane (CCl) for epoxide ring closure, but its toxicity necessitated alternatives. Modern protocols employ dichloromethane or ethyl acetate, which offer comparable reactivity while adhering to green chemistry principles.
Chromatographic Separation and Purification Techniques
Alumina Absorption Chromatography
Diastereomeric 5α/β-androstane epoxides are separable via alumina column chromatography. Elution with n-hexane/benzene (8:2) preferentially extracts 5α-epoxides, while 5β isomers require higher-polarity solvents (benzene/ether).
Table 2: Elution Profiles for Androstane Epoxides
| Isomer | Eluent Ratio (Hexane:Benzene) | Retention Volume (mL) |
|---|---|---|
| 5α-Epoxide | 8:2 | 120–150 |
| 5β-Epoxide | 6:4 | 180–210 |
Recrystallization and Yield Optimization
Recrystallization from methanol or ethanol remains the standard for final purification, achieving >99% purity as verified by HPLC. Scalability studies indicate a linear relationship between solvent volume and crystal size, with optimal yields obtained at 4°C.
Mechanistic Insights and Stereochemical Outcomes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
